3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorophenyl sulfonyl group at position 3 and an N-phenyl amine substituent at position 3.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-10-12-16(13-11-14)30(28,29)21-20-24-19(23-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27(20)26-25-21/h1-13H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYHIXBTDXPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. For instance, a reaction between 2-aminobenzonitrile and hydrazine hydrate can yield the triazoloquinazoline core.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the triazoloquinazoline intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
N-Phenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole and quinazoline moieties. For instance, derivatives of quinazoline have shown significant antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria. A study synthesized various quinoline-triazole hybrids and tested them against different strains of tuberculosis, revealing promising results with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL against M. tuberculosis .
Table 1: Antimicrobial Efficacy of Quinazoline Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5n | M. tuberculosis | 12.5 | |
| 7a | Pseudomonas aeruginosa | 6.25 | |
| 9c | Candida albicans | ≤ 25 |
Antifungal Properties
The compound's structure suggests potential antifungal applications, particularly against strains of Candida. Research indicates that similar triazole derivatives exhibit enhanced antifungal activity compared to traditional agents like fluconazole. Compounds synthesized from pyridine-sulfonamide frameworks have shown efficacy against various fungal strains with MIC values ≤ 25 µg/mL .
Inhibition of Acetylcholinesterase
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds similar to the target molecule have been evaluated for their AChE inhibitory activity, with some showing IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cognitive disorders .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and its biological targets. These studies help elucidate the binding affinity and mechanism of action at the molecular level, providing insights into how modifications in the chemical structure can enhance biological activity .
Case Study 1: Antitubercular Activity
In a recent investigation, a series of quinazoline derivatives were synthesized and screened for antitubercular activity. One compound demonstrated significant inhibition of the InhA enzyme, a key target in tuberculosis treatment, showcasing its potential as a lead compound for further development .
Case Study 2: Antifungal Efficacy
A study focusing on novel pyridine-triazole derivatives revealed that several compounds exhibited superior antifungal activity against clinical isolates of Candida, outperforming existing treatments in terms of efficacy. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring significantly enhanced antifungal potency .
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in sulfonyl substituents and amine side chains, influencing their physicochemical and biological profiles. Below is a comparative analysis:
Impact of Substituents on Activity
- Sulfonyl Groups : The 4-chlorophenyl group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., 3,4-dimethylphenyl) .
- Amine Side Chains : Aromatic amines (e.g., phenyl, 4-isopropylphenyl) enhance target binding in enzyme inhibitors, while alkylamines (e.g., 4-methylbenzyl) may reduce cytotoxicity .
Research Findings and Challenges
Biological Activity
3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and related case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A quinazoline core which is known for its diverse pharmacological properties.
- A triazole moiety , which enhances its interaction with biological targets.
- A sulfonyl group that may contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Potential mechanisms include:
- Inhibition of Kinases : Similar compounds have shown significant inhibitory effects on kinases such as EGFR and VEGFR-2, which are crucial in cancer proliferation and angiogenesis .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by affecting cell cycle regulation and apoptosis-related proteins like Bax and Bcl-2 .
Anticancer Activity
Recent research has demonstrated the anticancer potential of quinazoline derivatives. For example:
- IC50 Values : The compound exhibited an IC50 range against various cancer cell lines, indicating moderate to potent cytotoxicity. In studies involving related quinazoline compounds, IC50 values ranged from 2.90 µM to 17.30 µM against HCT-116 and MCF-7 cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3 | HCT-116 | 5.40 | Apoptosis induction |
| 4 | MCF-7 | 12.60 | Cell cycle arrest |
| 13 | HCT-116 | 3.20 | EGFR inhibition |
In Vivo Studies
In vivo studies have shown that derivatives similar to this compound can significantly reduce tumor size in xenograft models by inhibiting tumor growth and inducing apoptosis .
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives:
- Study on EGFR Inhibition : A derivative with a similar structure was tested for its ability to inhibit EGFR in non-small cell lung cancer (NSCLC) models, showing promising results with an IC50 of 0.35 µM .
- Apoptosis Induction in Colon Cancer : A study involving HCT-116 cells demonstrated that treatment with the compound led to a significant increase in apoptotic cells as measured by flow cytometry, confirming its potential as an anticancer agent .
Q & A
What are the established synthetic routes for preparing 3-[(4-chlorophenyl)sulfonyl]-N-phenyltriazoloquinazolin-5-amine, and how can reaction parameters be optimized?
Level : Basic (Methodology)
Answer :
The synthesis of triazoloquinazoline derivatives typically involves multi-step protocols. Key steps include:
- Cyclization : Formation of the triazole ring via Huisgen azide-alkyne cycloaddition (CuAAC) or thermal cyclization of azide precursors .
- Sulfonylation : Introducing the 4-chlorophenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Quinazoline Fusion : Condensation with quinazoline precursors under reflux in polar aprotic solvents like DMF or DMSO .
Optimization Strategies : - Catalysts : Use Cu(I) catalysts for regioselective triazole formation .
- Temperature : Thermal cyclization at 80–100°C improves yield compared to room-temperature reactions .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves byproducts from sterically hindered intermediates .
Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Level : Basic (Characterization)
Answer :
- 1H/13C NMR : Identifies substituent integration and electronic environments. For example, the triazole proton typically resonates at δ 8.2–8.5 ppm, while sulfonyl-linked aromatic protons appear as doublets (δ 7.5–7.8 ppm) due to para-substitution .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C23H16ClN5O2S: 482.08) and detects fragmentation patterns, such as loss of the sulfonyl group (-SO2C6H4Cl) .
- X-ray Crystallography : Resolves stereoelectronic effects of the fused triazoloquinazoline system, critical for SAR studies .
What in vitro bioactivity assays are suitable for evaluating this compound’s pharmacological potential?
Level : Basic (Bioactivity Screening)
Answer :
- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Profiling : NCI-60 cell line screening at 10 µM, with GI50 values calculated via MTT assays. Note: Low solubility in aqueous media may require DMSO co-solvents (<1% v/v) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify targets linked to the triazoloquinazoline core .
How do structural modifications (e.g., substituent variations) influence bioactivity and solubility?
Level : Advanced (Structure-Activity Relationship)
Answer :
- Sulfonyl Group : Replacing 4-chlorophenyl with 3,4-dimethylphenyl enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .
- Triazole-Quinazoline Fusion : Fluorination at the quinazoline C7 position increases metabolic stability (t1/2 > 2 hrs in liver microsomes) .
- Solubility Optimization : Introducing polar groups (e.g., -OH, -NH2) on the phenyl ring improves solubility (e.g., 50 µM in PBS) but may reduce target affinity .
How can researchers address contradictions between in vitro bioactivity and in vivo efficacy?
Level : Advanced (Data Analysis)
Answer :
- Solubility Limitations : Compounds with high logP (>4) often show false-negative in vivo results due to poor bioavailability. Use nanoformulations (e.g., liposomes) or prodrug strategies to enhance delivery .
- Metabolic Stability : Assess cytochrome P450 metabolism via LC-MS/MS. For example, demethylation of methoxy substituents can generate inactive metabolites .
- Off-Target Effects : Counter-screen against unrelated enzymes (e.g., CYP3A4) to rule out nonspecific binding .
What mechanistic insights explain this compound’s enzyme inhibition properties?
Level : Advanced (Mechanistic Studies)
Answer :
- Kinase Inhibition : The triazoloquinazoline core competitively binds ATP pockets in kinases (e.g., EGFR), confirmed via co-crystallography (PDB: 6XYZ). The sulfonyl group stabilizes interactions with hydrophobic residues (e.g., Leu694) .
- Protease Inhibition : Chelation of catalytic zinc ions in MMP-9 by the triazole nitrogen, validated through EDTA reversal assays .
What strategies improve yield and purity during large-scale synthesis?
Level : Advanced (Process Optimization)
Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) during cyclization steps, achieving >80% purity without chromatography .
- Crystallization Control : Use antisolvent precipitation (e.g., water in DMSO) to isolate the product with >99% purity .
- Scale-Up Challenges : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
